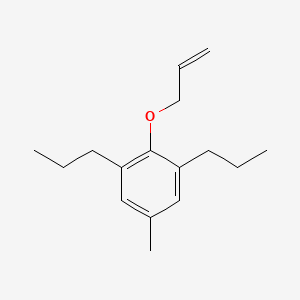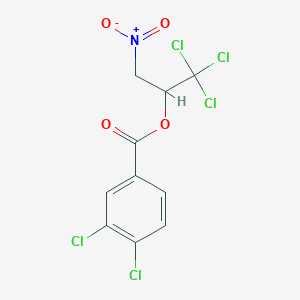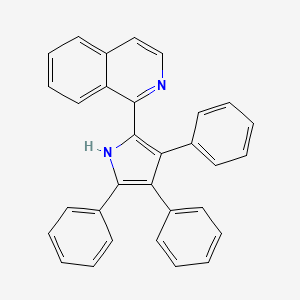
1-(3,4,5-Triphenyl-1h-pyrrol-2-yl)isoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4,5-Triphenyl-1H-pyrrol-2-yl)isoquinoline is a complex organic compound characterized by its unique structure, which includes a pyrrole ring substituted with three phenyl groups and an isoquinoline moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4,5-Triphenyl-1H-pyrrol-2-yl)isoquinoline typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3,4,5-triphenylpyrrole with isoquinoline derivatives in the presence of a catalyst can yield the desired compound .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions: 1-(3,4,5-Triphenyl-1H-pyrrol-2-yl)isoquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinoline derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced isoquinoline derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst
Major Products: The major products formed from these reactions include oxidized quinoline derivatives, reduced isoquinoline derivatives, and various substituted phenyl derivatives .
Aplicaciones Científicas De Investigación
1-(3,4,5-Triphenyl-1H-pyrrol-2-yl)isoquinoline has several scientific research applications:
Mecanismo De Acción
The mechanism by which 1-(3,4,5-Triphenyl-1H-pyrrol-2-yl)isoquinoline exerts its effects is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its isoquinoline and pyrrole moieties. These interactions can modulate biochemical pathways, leading to the observed biological effects .
Comparación Con Compuestos Similares
1,3,5-Triphenyl-4,5-dihydro-1H-pyrazole: This compound shares a similar triphenyl substitution pattern but differs in its core structure, which is a pyrazole ring
1,3,4-Triphenyl-4,5-dihydro-1H-1,2,4-triazole: Another similar compound with a triazole ring instead of a pyrrole ring.
Uniqueness: 1-(3,4,5-Triphenyl-1H-pyrrol-2-yl)isoquinoline is unique due to its combination of a pyrrole ring with an isoquinoline moiety, which imparts distinct chemical and biological properties. This structural uniqueness allows for specific interactions with molecular targets that are not possible with other similar compounds .
Propiedades
Número CAS |
10425-52-2 |
|---|---|
Fórmula molecular |
C31H22N2 |
Peso molecular |
422.5 g/mol |
Nombre IUPAC |
1-(3,4,5-triphenyl-1H-pyrrol-2-yl)isoquinoline |
InChI |
InChI=1S/C31H22N2/c1-4-13-23(14-5-1)27-28(24-15-6-2-7-16-24)31(33-29(27)25-17-8-3-9-18-25)30-26-19-11-10-12-22(26)20-21-32-30/h1-21,33H |
Clave InChI |
VGJFVAPAEXMESO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C(NC(=C2C3=CC=CC=C3)C4=NC=CC5=CC=CC=C54)C6=CC=CC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


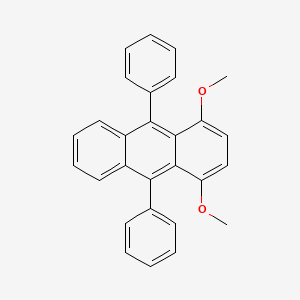

![1-[1-(4-Methoxyphenyl)ethylideneamino]-3-(2-methylpropyl)thiourea](/img/structure/B14736961.png)

![2,3-Dihydro-5h-[1,3]thiazolo[2,3-b]quinazoline-5-thione](/img/structure/B14736970.png)
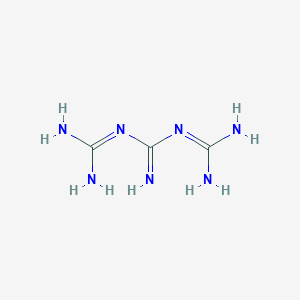

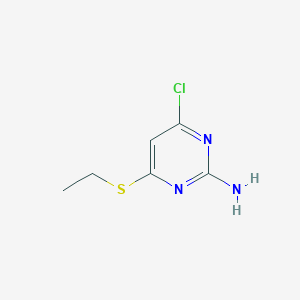
![[(e)-Naphthalen-2-yldiazenyl]propanedinitrile](/img/structure/B14736984.png)

![2-(6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)ethyl 2-hydroxybenzoate](/img/structure/B14736998.png)
